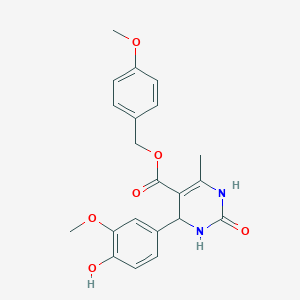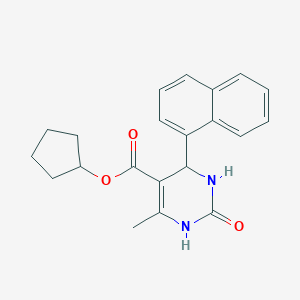
Cyclopentyl 6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentyl 6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines a cyclopentyl group, a naphthyl group, and a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl 6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of cyclopentanone with 1-naphthylamine to form an intermediate, which is then reacted with ethyl acetoacetate under acidic conditions to yield the desired pyrimidinecarboxylate compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
Cyclopentyl 6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
科学研究应用
Cyclopentyl 6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor or activator of specific biological pathways.
Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development and testing.
Industry: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism by which Cyclopentyl 6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
相似化合物的比较
Similar Compounds
Similar compounds include other pyrimidine derivatives and naphthyl-containing molecules. Examples are:
- Cyclopentyl 6-methyl-4-(1-phenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- Cyclopentyl 6-methyl-4-(1-anthracenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Uniqueness
What sets Cyclopentyl 6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate apart is its specific combination of functional groups, which may confer unique chemical and biological properties. Its naphthyl group, in particular, can enhance its ability to interact with aromatic binding sites in biological molecules, potentially leading to higher specificity and potency in its applications.
属性
分子式 |
C21H22N2O3 |
|---|---|
分子量 |
350.4g/mol |
IUPAC 名称 |
cyclopentyl 6-methyl-4-naphthalen-1-yl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C21H22N2O3/c1-13-18(20(24)26-15-9-3-4-10-15)19(23-21(25)22-13)17-12-6-8-14-7-2-5-11-16(14)17/h2,5-8,11-12,15,19H,3-4,9-10H2,1H3,(H2,22,23,25) |
InChI 键 |
LHDOYNXHLKESGN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC3=CC=CC=C32)C(=O)OC4CCCC4 |
规范 SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC3=CC=CC=C32)C(=O)OC4CCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 5-hydroxy-2-methyl-1-[2-(naphthalen-2-yloxy)ethyl]-1H-indole-3-carboxylate](/img/structure/B394330.png)
![ethyl 2-(5-bromo-2-hydroxy-3-iodobenzylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B394331.png)
![Ethyl 1-[[3-(4-ethylphenyl)imino-2-oxoindol-1-yl]methyl]piperidine-4-carboxylate](/img/structure/B394332.png)
![ETHYL (2E)-2-({4-[(2-CHLOROPHENYL)METHOXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B394334.png)
![Methyl 4-[3-(4-ethoxyphenyl)-4-oxo-1,2-dihydroquinazolin-2-yl]benzoate](/img/structure/B394335.png)
![Ethyl {[4-chloro-6-(4-thiomorpholinyl)-1,3,5-triazin-2-yl]amino}acetate](/img/structure/B394336.png)
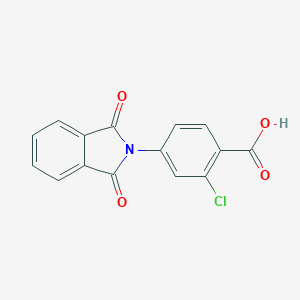
![ethyl 3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B394340.png)
![ethyl 5-[4-(dimethylamino)phenyl]-2-[3-iodo-5-methoxy-4-(1-naphthylmethoxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B394342.png)
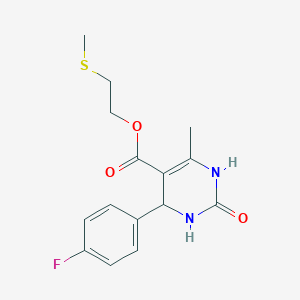
![3-(4-CHLOROPHENYL)-5-PHENYL-2-(3,4,4-TRIMETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YL)-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE](/img/structure/B394346.png)
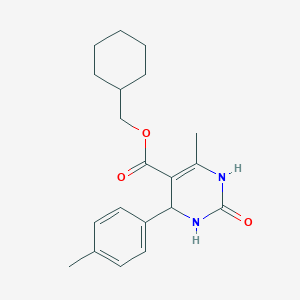
![3-(3-nitrophenyl)-5-phenyl-2-(3,4,4-trimethyl-2-sulfanylidene-1,3-thiazolidin-5-yl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B394349.png)
